Perfluorononanoyl chloride

描述

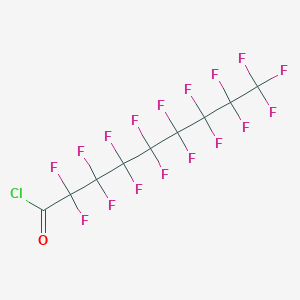

Perfluorononanoyl chloride is an organic compound with the chemical formula C₉ClF₁₇O. It is also known as heptadecafluorononanoyl chloride. This compound is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to solvents and acids. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and industrial applications .

准备方法

Perfluorononanoyl chloride is typically synthesized from perfluorooctanoic acid. The common synthetic route involves the reaction of perfluorooctanoic acid with phosphorus oxychloride, resulting in the formation of perfluorooctanoyl chloride, which is then purified to obtain the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

化学反应分析

Perfluorononanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form perfluorononanoic acid and hydrochloric acid.

Reduction: It can be reduced to perfluorononanoyl hydride under specific conditions.

Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Perfluorononanoyl chloride has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules to study their interactions and functions.

Industry: It is used in the production of superhydrophobic surfaces, which have applications in self-cleaning materials, anti-corrosion coatings, and water-repellent textiles

作用机制

The mechanism of action of perfluorononanoyl chloride involves its ability to form strong bonds with various substrates due to the presence of the highly electronegative fluorine atoms. This results in the formation of stable compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with .

相似化合物的比较

Perfluorononanoyl chloride is unique due to its high fluorine content and the resulting chemical properties. Similar compounds include:

Perfluorooctanoyl chloride: Another fluorinated compound with similar applications but different chain length.

Perfluoroundecanoyl chloride: Used in similar applications but with a longer carbon chain.

These compounds share similar properties but differ in their chain lengths and specific applications, making this compound distinct in its own right.

生物活性

Perfluorononanoyl chloride (PFNC) is a perfluorinated compound that has garnered attention due to its potential biological effects, particularly in relation to reproductive toxicity and endocrine disruption. This article presents a detailed examination of the biological activity of PFNC, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a member of the perfluoroalkyl substances (PFAS) group, characterized by the replacement of hydrogen atoms with fluorine in their molecular structure. This chemical modification imparts unique properties, making PFNC useful in various industrial applications, including surfactants and coatings. However, these same properties raise concerns regarding their persistence in the environment and potential health effects on humans and wildlife.

Endocrine Disruption

Research indicates that PFNC and its derivatives can interfere with endocrine function. Studies have shown that perfluorononanoic acid (PFNA), a related compound, exhibits estrogenic activity by interacting with estrogen receptors in various organisms, including zebrafish and human cell lines . This interaction can lead to altered hormone synthesis and distribution, which may contribute to reproductive toxicity.

Table 1: Summary of Endocrine Disruption Effects

| Study Type | Organism | Observed Effects |

|---|---|---|

| In vivo | Mice | Decreased steroid hormone production |

| In vitro | Human cell lines | Induction of estrogenic response |

| In vivo | Zebrafish | Increased vitellogenin gene expression |

Reproductive Toxicity

PFNA has been linked to male reproductive toxicity through various mechanisms, including reduced testicular protein levels and altered gene expression related to hormone receptors. In rodent studies, exposure to PFNA resulted in significant changes in the expression of genes involved in steroidogenesis and decreased sperm production .

Case Study: Rodent Model

A study involving male rats exposed to PFNA demonstrated:

- Doses : 2.5 mg/kg/day for 28 days.

- Findings : Significant testicular atrophy and apoptosis of germ cells were observed, indicating direct effects on male reproductive health .

Toxicological Profiles

The toxicological profile of PFNC is closely related to its structural analogs. The following table summarizes key toxicological findings associated with PFNA as a representative compound within this class.

Table 2: Toxicological Findings for PFNA

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Liver Weight | Increased liver weight in exposed rats | |

| Hormonal Changes | Altered levels of testosterone and estrogen | |

| Gene Expression | Downregulation of androgen receptor genes |

Environmental Persistence and Human Exposure

PFNC is known for its persistence in the environment due to its strong carbon-fluorine bonds. This persistence raises concerns about bioaccumulation and potential long-term exposure risks to humans through contaminated water supplies and food sources. The New Jersey Department of Environmental Protection has established health-based maximum contaminant levels (MCLs) for PFNA based on its toxicological effects observed in animal studies .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXHQITWLFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379925 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52447-23-1 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does perfluorononanoyl chloride contribute to creating a superhydrophobic surface?

A1: this compound is a highly fluorinated compound. When it reacts with hydroxyl groups on a surface, it replaces them with perfluorononanoate groups. These groups are extremely hydrophobic due to the strong electronegativity of fluorine atoms. [, ] This high fluorine content lowers the surface energy, making it energetically unfavorable for water droplets to spread out. Instead, water beads up, leading to the superhydrophobic effect. []

Q2: Can you explain the reaction mechanism of this compound with hydroxyl groups in the context of the provided research?

A2: this compound acts as an acylating agent. In the research articles provided, it reacts with hydroxyl groups present on the surface of modified cellulose esters [] and poly(2-hydroxyethyl acrylate) (PHEA) []. The chloride atom in this compound acts as a leaving group, facilitating the nucleophilic attack from the hydroxyl group. This reaction forms an ester linkage, attaching the perfluorononanoyl group to the surface and releasing hydrochloric acid as a byproduct.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。